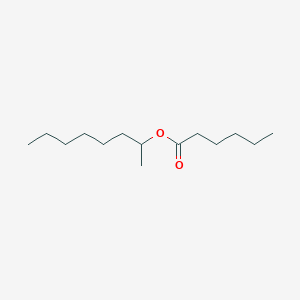

Hexanoic acid, 1-methylheptyl ester

Description

Contextualization within Ester Chemistry Research

Esters are a fundamental class of organic compounds, characterized by a carbonyl group bonded to an oxygen atom, which is in turn connected to another organic group. solubilityofthings.comebsco.com They are the products of the reaction between a carboxylic acid and an alcohol, a process known as esterification. ebsco.com In the case of hexanoic acid, 1-methylheptyl ester, the carboxylic acid is hexanoic acid, and the alcohol is 1-methylheptanol (also known as 2-octanol).

The study of esters is a cornerstone of organic chemistry, with research spanning their synthesis, reactivity, and diverse applications. numberanalytics.com Esters are known for their presence in natural products, where they often contribute to the characteristic fragrances and flavors of fruits and flowers. numberanalytics.comlibretexts.org For instance, ethyl hexanoate (B1226103) is known for its pineapple-like aroma. libretexts.org Beyond their sensory properties, esters are crucial intermediates in organic synthesis, allowing for the construction of more complex molecules. numberanalytics.commdpi.com They are also integral to various industries, finding use as solvents, plasticizers, and in the manufacturing of polymers like polyesters. ebsco.comlibretexts.org

The academic interest in a specific ester like this compound, therefore, lies not only in its unique properties but also in its relationship to the vast and well-established field of ester chemistry. Kinetic studies on the esterification of hexanoic acid with various alcohols have been conducted to understand the reaction mechanisms and influencing factors. znaturforsch.com

Significance of Branched-Chain Esters in Organic Synthesis and Natural Product Chemistry

The "1-methylheptyl" portion of this compound, introduces a branched-chain structure, a feature of considerable significance in both organic synthesis and the study of natural products. Branching in the alkyl chain of an ester can profoundly influence its physical and chemical properties. zslubes.com

In the context of organic synthesis, the introduction of branched chains can be a deliberate strategy to modify a molecule's properties. For example, branched esters are utilized in the formulation of synthetic lubricants due to their altered viscosity and thermal stability compared to their linear counterparts. zslubes.comresearchgate.net The branching can hinder the crystallization of the molecules, leading to lower pour points, a desirable characteristic for lubricants operating in cold environments. researchgate.net

Many natural products contain ester functionalities, and a significant number of these are branched-chain esters. researchgate.net These compounds are biosynthesized in a variety of organisms and can exhibit a range of biological activities. researchgate.net The study of these natural esters is a vibrant area of research, often leading to the discovery of new therapeutic agents and other valuable compounds. The presence of branched chains in amino acids, the building blocks of proteins, also highlights their fundamental role in biochemistry. researchgate.netnih.gov

Overview of Current Research Trajectories for this compound

While specific research focused solely on this compound is limited, current research trajectories for branched-chain esters, in general, suggest potential avenues of investigation for this compound.

One major area of research is the biocatalytic synthesis of esters. nih.gov The use of enzymes, such as lipases, as catalysts in esterification reactions offers a more sustainable and selective alternative to traditional chemical methods. nih.gov Research in this area could explore the enzymatic synthesis of this compound, potentially leading to more environmentally friendly production methods.

Another significant research direction is the exploration of the biological activities of novel esters. ontosight.ai Given that many natural branched-chain esters exhibit interesting biological properties, investigating the potential antimicrobial, antifungal, or other therapeutic effects of this compound would be a logical next step.

Furthermore, the application of branched esters in materials science is a growing field. researchgate.netgoogle.com The unique physical properties imparted by the branched structure could make this compound a candidate for use as a specialty plasticizer, a component in advanced lubricant formulations, or in the development of new polymers with tailored properties. zslubes.comresearchgate.net

Data Tables

Due to the limited availability of specific experimental data for this compound, the following tables present information for the parent carboxylic acid and a related, well-studied ester, Methyl hexanoate. This data provides a comparative context for the likely properties of the target compound.

Table 1: Properties of Hexanoic Acid

| Property | Value |

| Synonyms | Caproic acid |

| Molecular Formula | C6H12O2 |

| Molecular Weight | 116.16 g/mol |

| Appearance | Colorless oily liquid |

| Odor | Fatty, cheesy, waxy |

| CAS Number | 142-62-1 |

| Source: atamanchemicals.com |

Table 2: Properties of Methyl Hexanoate

| Property | Value |

| Synonyms | Methyl caproate |

| Molecular Formula | C7H14O2 |

| Molecular Weight | 130.18 g/mol |

| Appearance | Clear colorless liquid |

| CAS Number | 106-70-7 |

| Source: nih.govcaymanchem.com |

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C14H28O2 |

|---|---|

Molecular Weight |

228.37 g/mol |

IUPAC Name |

octan-2-yl hexanoate |

InChI |

InChI=1S/C14H28O2/c1-4-6-8-10-11-13(3)16-14(15)12-9-7-5-2/h13H,4-12H2,1-3H3 |

InChI Key |

NHLFXASSHRKDPB-UHFFFAOYSA-N |

Canonical SMILES |

CCCCCCC(C)OC(=O)CCCCC |

Origin of Product |

United States |

Synthetic Methodologies for Hexanoic Acid, 1 Methylheptyl Ester

Chemical Synthesis Routes

The principal chemical route for producing hexanoic acid, 1-methylheptyl ester is through the esterification of hexanoic acid with 2-octanol (B43104). This reaction is typically catalyzed to achieve viable reaction rates and yields.

Catalyzed Esterification Processes

Esterification is a reversible reaction, and to drive the equilibrium towards the product side, a catalyst is essential. ajast.net Both traditional acid catalysts and novel catalytic systems have been explored for the synthesis of similar esters.

Conventional esterification often employs strong mineral acids like sulfuric acid as catalysts. scirp.org These Brønsted acids protonate the carbonyl oxygen of the hexanoic acid, increasing its electrophilicity and facilitating nucleophilic attack by the 2-octanol. The reaction proceeds through a tetrahedral intermediate, followed by the elimination of water to form the ester. ppor.az

While effective in accelerating the reaction, the use of strong mineral acids presents challenges such as product separation, purification difficulties, and potential for side reactions. scirp.orgresearchinschools.org To mitigate these issues, solid acid catalysts, including ion-exchange resins like Dowex 50WX8, have been investigated for the esterification of fatty acids. scirp.orgresearchgate.net These heterogeneous catalysts offer the advantage of easy separation from the reaction mixture. Additionally, various zinc(II) salts have been shown to be effective catalysts for the esterification of fatty acids with long-chain alcohols. researchgate.net

In the pursuit of "green" chemistry, ionic liquids (ILs) have emerged as promising alternative catalysts and solvents for esterification reactions. ajast.netppor.az These salts, which are liquid at low temperatures, offer several advantages, including low vapor pressure, high thermal stability, and the potential for recyclability. researchinschools.orgtubitak.gov.tr

Brønsted acidic ionic liquids, particularly those with a hydrogen sulfate (B86663) ([HSO₄]⁻) anion, have demonstrated high catalytic activity in esterification. ajast.netrsc.org For instance, N-methylpyrrolidone hydrogen sulfate (N-MPHS) and 1,4-dimethylpiperazine (B91421) dihydrogensulfate (1,4-DMPDHS) have been successfully used as catalysts for the esterification of hexanoic acid with various aliphatic alcohols, achieving high yields. ppor.az The mechanism involves the protonation of the carboxylic acid's carbonyl oxygen by the ionic liquid, which then reacts with the alcohol. ppor.az The catalytic activity of these ionic liquids is often correlated with their acidity. ajast.netrsc.org

The use of ionic liquids can also simplify product separation, as the ester often forms a separate phase from the ionic liquid, allowing for easy decantation and reuse of the catalyst. researchinschools.org

Esterification Reaction Kinetics and Mechanistic Elucidation

The kinetics of esterification reactions, such as that between hexanoic acid and an alcohol, are crucial for understanding the reaction mechanism and optimizing process conditions. Studies on the esterification of medium-chain fatty acids with alcohols in the presence of acid catalysts have shown that the reaction can often be modeled as a pseudo-homogeneous or heterogeneous process. scirp.orgresearchgate.net

For instance, the esterification of hexanoic acid with n-octanol catalyzed by sulfuric acid or Dowex 50WX8 has been studied in detail. scirp.orgresearchgate.net The reaction rate is influenced by factors such as temperature, catalyst concentration, and the molar ratio of the reactants. scirp.orgresearchgate.net By continuously removing the water produced during the reaction, the reverse hydrolysis reaction can be minimized, effectively making the esterification an irreversible reaction. scirp.org

Kinetic models, such as the Eley-Rideal model, have been applied to describe the reaction mechanism on solid catalysts. researchgate.net Mechanistic studies often involve investigating the effect of various parameters on the reaction rate to elucidate the rate-determining step. researchgate.netmdpi.com For the oxidation of methyl hexanoate (B1226103), a related ester, detailed chemical kinetic reaction mechanisms have been developed to model the complex reaction pathways. researchgate.netosti.gov

Optimization of Reaction Parameters for Yield Enhancement

To maximize the yield of this compound, it is essential to optimize various reaction parameters. Key parameters that influence the esterification reaction include:

Molar Ratio of Reactants: Using an excess of one reactant, typically the alcohol, can shift the equilibrium towards the formation of the ester. scirp.orgppor.az

Catalyst Type and Concentration: The choice of catalyst and its concentration significantly impact the reaction rate and yield. scirp.orgppor.az For ionic liquid catalysts, both the cation and anion structure can affect catalytic efficiency. ajast.netrsc.org

Temperature: Higher temperatures generally increase the reaction rate. scirp.orgppor.az However, excessively high temperatures can lead to side reactions. scirp.org

Reaction Time: Sufficient reaction time is necessary to reach equilibrium or achieve maximum conversion. ppor.az

Water Removal: Continuous removal of water, a byproduct of the reaction, is a critical factor in driving the reaction to completion. scirp.orgrsc.org

Factorial design experiments are a powerful tool for systematically studying the effects of multiple parameters and their interactions to find the optimal conditions for yield enhancement. rsc.orgresearchgate.net

Table 1: Influence of Reaction Parameters on the Esterification of Hexanoic Acid with Aliphatic Alcohols using Ionic Liquid Catalysts. ppor.az

| Catalyst | Molar Ratio (Acid:Alcohol) | Temperature (°C) | Catalyst Amount (wt%) | Yield (%) |

| N-MPHS | 1.0:2.0 | 80 | 1-5 | 95 |

| 1,4-DMPDHS | 1.0:2.0 | 80 | 1-5 | 87 |

Enzymatic Synthesis Approaches

Enzymatic synthesis offers a green and highly selective alternative to chemical methods for the production of esters. Lipases are commonly used enzymes for catalyzing esterification reactions under mild conditions. While specific studies on the enzymatic synthesis of this compound are not prevalent in the provided search results, the principles can be inferred from the synthesis of similar esters. rsc.org

The production of ethyl hexanoate, for example, has been achieved in engineered Saccharomyces cerevisiae. researchgate.net This involves the biosynthesis of the precursor hexanoyl-CoA. researchgate.net The selective biosynthesis of hexanoic acid has also been explored in microorganisms like E. coli and the yeast Kluyveromyces marxianus. researchgate.net

For enzymatic esterification in vitro, lipase (B570770) B from Candida antarctica is a widely used and efficient catalyst. rsc.org The optimization of reaction parameters such as acid-to-alcohol ratio, temperature, and water removal (often achieved by applying a vacuum) is crucial for maximizing the conversion and yield of the desired ester. rsc.org

Lipase-Catalyzed Esterification of Hexanoic Acid with Branched Alcohols

The enzymatic synthesis of esters like this compound is achieved through the esterification of a carboxylic acid (hexanoic acid) and an alcohol (in this case, a branched alcohol like 2-octanol). This reaction is effectively catalyzed by lipases, which are a class of enzymes that hydrolyze fats in aqueous environments but can drive ester synthesis in non-aqueous or micro-aqueous media. The general mechanism for acid-catalyzed esterification involves the protonation of the carbonyl group of the carboxylic acid, making it more electrophilic for a nucleophilic attack by the alcohol. mdpi.comnih.gov This leads to a tetrahedral intermediate, which then eliminates a water molecule to form the ester. mdpi.com

In lipase-catalyzed reactions, the process follows a Ping-Pong Bi-Bi mechanism. nih.govnih.gov This involves the formation of an acyl-enzyme intermediate where the fatty acid first binds to the lipase. semanticscholar.org Subsequently, the alcohol reacts with this intermediate to produce the ester and regenerate the free enzyme. semanticscholar.org The use of branched alcohols, such as 2-octanol, introduces steric hindrance that can influence the reaction rate and yield.

Biocatalyst Selection and Immobilization Techniques

The choice of lipase and its immobilization method are critical factors for an efficient and economically viable esterification process. Lipases from various microbial sources, including Candida antarctica, Rhizomucor miehei, and Pseudomonas species, have been widely used for ester synthesis. nih.govmdpi.comijoer.com For instance, Novozym® 435, an immobilized lipase from Candida antarctica lipase B (CALB), has demonstrated high efficiency in catalyzing the synthesis of branched-chain esters. mdpi.com

Immobilization enhances the operational stability of lipases and allows for their easy separation from the reaction mixture and subsequent reuse, which is crucial for industrial applications. mdpi.commdpi.com Common immobilization techniques include:

Adsorption: This simple and rapid method involves the physical binding of the lipase to the surface of a support material through interactions like hydrophobic forces. ijoer.comsemanticscholar.org Hydrophobic supports are often preferred as they can lead to hyperactivation of the lipase by stabilizing its open, active conformation. mdpi.comsemanticscholar.org

Entrapment: The enzyme is enclosed within a porous matrix, such as a polymeric gel like calcium alginate. ijoer.com This creates a protective microenvironment for the enzyme, enhancing its stability. ijoer.com

Covalent Binding: This technique involves the formation of strong covalent bonds between the enzyme and the support material, which can prevent enzyme leaching. semanticscholar.org

Cross-Linking: This method creates a robust, insoluble enzyme aggregate, often in the form of cross-linked enzyme aggregates (CLEAs) or cross-linked enzyme crystals (CLECs). nih.gov

The selection of the support material, such as polyhydroxybutyrate (B1163853) (PHB), chitosan, or silica-coated magnetic nanoparticles, also plays a significant role in the performance of the immobilized biocatalyst. ijoer.comsemanticscholar.org

Influence of Reaction Conditions on Biocatalytic Efficiency

The efficiency of lipase-catalyzed esterification is significantly influenced by several reaction parameters:

Substrate Molar Ratios: The ratio of hexanoic acid to 1-methylheptanol (2-octanol) affects the reaction equilibrium and conversion rate. An excess of one substrate, typically the alcohol, can be used to drive the reaction towards higher ester yields. mdpi.com However, a large excess of short-chain alcohols can sometimes lead to enzyme inhibition. mdpi.com In the synthesis of panthenyl monoacyl esters, increasing the acyl donor (hexanoic acid) concentration improved conversion but decreased selectivity towards the monoester. semanticscholar.org

Temperature: Temperature impacts the reaction rate, with higher temperatures generally leading to faster reactions. However, excessively high temperatures can cause enzyme denaturation and loss of activity. mdpi.com For instance, in the synthesis of 2-ethylhexyl 2-methylhexanoate, increasing the temperature from 70°C to 80°C increased the reaction rate. mdpi.com Immobilized lipases often exhibit higher optimal reaction temperatures compared to their free counterparts. mdpi.com

Solvent Systems: The choice of solvent can significantly affect enzyme activity and stability, as well as substrate solubility. nih.gov While organic solvents like hexane (B92381) or heptane (B126788) have been traditionally used, there is a growing trend towards solvent-free systems to enhance the green credentials of the process. nih.govmdpi.comnih.gov In solvent-free systems, one of the reactants can act as the solvent, which is particularly interesting from an industrial perspective. mdpi.com

The following table summarizes the effect of different reaction parameters on the synthesis of various esters, providing insights applicable to this compound production.

| Parameter | Effect on Ester Synthesis | Reference |

| Substrate Molar Ratio | An excess of alcohol can increase conversion but may cause inhibition. | mdpi.commdpi.com |

| Temperature | Higher temperatures increase reaction rates but can lead to enzyme denaturation. | mdpi.com |

| Solvent | Affects enzyme activity and substrate solubility; solvent-free systems are preferred for green synthesis. | nih.govmdpi.comnih.gov |

| Enzyme Concentration | Higher enzyme amounts can increase yield, but productivity may show a bell-shaped profile. | researchgate.net |

Biocatalyst Reusability and Stability Studies

A key advantage of using immobilized enzymes is their potential for reuse over multiple reaction cycles, which is a critical factor for the economic feasibility of industrial processes. mdpi.com Stability studies assess the ability of the immobilized biocatalyst to maintain its activity over time and through repeated use. For example, in the synthesis of 2-ethylhexyl 2-methylhexanoate, the immobilized enzyme Novozym® 435 retained 65–70% of its original activity after six uses. mdpi.com The loss of activity can be attributed to factors such as enzyme denaturation, leaching from the support, or mechanical stress during recovery. mdpi.comresearchgate.net The storage stability of the biocatalyst is also important, with studies showing that immobilized lipases can retain high activity even after extended storage periods at room temperature. researchgate.net

Sustainable and Green Chemistry Considerations in Ester Synthesis

The principles of green chemistry are increasingly being applied to the synthesis of esters to develop more environmentally friendly and sustainable processes. mdpi.comresearchgate.net

Development of Solvent-Free or Environmentally Benign Reaction Media

A major focus in green ester synthesis is the reduction or elimination of hazardous organic solvents. researchgate.net Solvent-free reaction systems, where the substrates themselves form the reaction medium, are highly desirable. nih.govcsic.es These systems offer several advantages, including reduced waste, lower costs, and simplified downstream processing. nih.gov For instance, the solvent-free synthesis of oleic acid-based wax esters using a recyclable deep eutectic solvent as a catalyst has been successfully demonstrated. csic.es When solvents are necessary, the trend is to use more environmentally benign options. researchgate.net

Process Intensification and Atom Economy in Industrial Scale-Up

Process intensification aims to develop smaller, more efficient, and safer chemical processes. mdpi.comepfl.ch In the context of ester synthesis, this can involve the use of continuous flow reactors, which offer better control over reaction conditions and can improve efficiency compared to traditional batch reactors. numberanalytics.comrsc.org The transition from batch to continuous processing is a key aspect of process intensification. epfl.ch

Advanced Analytical Characterization of Hexanoic Acid, 1 Methylheptyl Ester

Chromatographic Separation Techniques

Chromatography is the cornerstone for the analysis of esters like hexanoic acid, 1-methylheptyl ester, providing the necessary resolution to isolate the compound from other volatile and semi-volatile constituents in a sample. Gas chromatography and high-performance liquid chromatography are the principal techniques employed for this purpose.

Gas Chromatography (GC) for Separation and Quantitative Analysis

Gas chromatography (GC) is a highly effective technique for the separation and analysis of volatile compounds such as this compound. In GC, the sample is vaporized and transported by an inert carrier gas through a capillary column. The separation is based on the differential partitioning of analytes between the mobile gas phase and the stationary phase coated on the column walls. Factors like boiling point, molecular size, and polarity of the compound influence its retention time—the time it takes to travel through the column. For esters, the choice of a suitable column, such as those with a polar stationary phase (e.g., FFAP or INNOWax), is crucial for achieving good separation from other components in a mixture. chromforum.org

Flame Ionization Detection (FID) is a widely used detector in gas chromatography, particularly for quantitative analysis of organic compounds. edu.krd GC-FID offers high sensitivity, stability, and a broad linear dynamic range, making it suitable for analyzing volatile components, even at trace levels. nih.gov When the column effluent is burned in a hydrogen-air flame, organic molecules produce ions that are collected by an electrode, generating a current proportional to the amount of the analyte. This makes GC-FID an excellent tool for quantifying the concentration of this compound in various matrices, such as essential oils or food products. edu.krdnih.gov The method's robustness allows for the direct quantification of essential oil components encapsulated in polymeric nanocapsules. nih.gov

A typical GC-FID analysis involves programming the oven temperature to ensure optimal separation. For instance, a temperature program might start at a lower temperature and gradually increase to elute compounds with different boiling points effectively. nih.gov

Table 1: Example GC-FID Operating Parameters for Volatile Ester Analysis

| Parameter | Value |

|---|---|

| Column | Elite-5 capillary column (30 m × 0.25 mm × 0.25 μm) |

| Carrier Gas | Helium at 0.5 mL/min |

| Injector Temperature | 220°C |

| Detector Temperature | 280°C |

| Injection Mode | Split |

This table is illustrative and based on typical parameters for essential oil analysis. nih.gov

Electroantennographic Detection (EAD) is a powerful bioassay technique coupled with GC to identify biologically active compounds, such as pheromones, that elicit an olfactory response in insects. researchgate.netmassey.ac.nzbiorxiv.org In a GC-EAD system, the effluent from the GC column is split into two streams. One stream goes to a conventional detector like an FID, while the other is directed over an insect's antenna. nih.gov If a compound eluting from the column is olfactorily active, it will trigger a measurable electrical response (depolarization) in the antenna. researchgate.netmassey.ac.nz

This technique is invaluable in pheromone research for pinpointing specific esters and other volatile compounds that act as chemical signals for a particular insect species. By comparing the timing of the antennal response with the peaks on the FID chromatogram, researchers can identify which compounds in a complex mixture are biologically significant. massey.ac.nznih.gov Recent advancements have focused on developing quantitative methodologies for GC-EAD data analysis to provide more robust and less biased results. researchgate.netbiorxiv.org

Table 2: Compounds Identified as Eliciting Antennal Responses in Helicoverpa armigera using GC-EAD

| Compound | Elicited Response |

|---|---|

| cis-3-hexen-1-ol | Yes |

| Myrcene | Yes |

| Linalool | Yes |

| Methyl salicylate | Yes |

| Eugenol (B1671780) | Yes |

| Benzaldehyde | Yes |

Data sourced from a study screening semiochemicals for Helicoverpa armigera. nih.gov

Gas Chromatography-Mass Spectrometry (GC-MS) for Structural Elucidation and Profiling

Gas Chromatography-Mass Spectrometry (GC-MS) is a hybrid analytical technique that combines the separation power of GC with the detection capabilities of mass spectrometry, making it a definitive method for the identification and structural elucidation of volatile compounds. thepharmajournal.comnih.gov As components elute from the GC column, they enter the mass spectrometer, where they are ionized and fragmented. The resulting mass spectrum is a unique fingerprint of the molecule, based on the mass-to-charge ratio of its fragments. thepharmajournal.comresearchgate.net

By comparing the obtained mass spectrum with extensive spectral libraries, such as the NIST library, unknown components can be identified with a high degree of confidence. researchgate.netnih.gov This technique is instrumental in the comprehensive profiling of volatile organic compounds in complex samples like food, essential oils, and biological extracts. nih.govmdpi.comnih.gov GC-MS can reliably perform both qualitative and quantitative analysis, often with lower limits of detection than GC-FID. nih.gov The method has been successfully applied to identify a wide array of compounds, including fatty acid esters, in various plant extracts and food products. researchgate.netresearchgate.netmdpi.com

Table 3: Example GC-MS Operating Parameters for Volatile Compound Profiling

| Parameter | Value |

|---|---|

| GC System | Agilent Model 7890A |

| MS System | Agilent 5975C Mass Selective Detector |

| Column | HP-5ms Ultra Inert (30 m × 250 μm, 0.25 μm film) |

| Carrier Gas | Helium |

| Ion Source Temperature | 230°C |

| Transfer Line Temperature | 290°C |

This table is illustrative and based on typical parameters for metabolomic analysis. mdpi.com

Multidimensional Gas Chromatography (GC×GC) for Enhanced Resolution of Complex Mixtures

For exceptionally complex samples where co-elution is a significant problem in conventional one-dimensional GC, comprehensive two-dimensional gas chromatography (GC×GC) offers vastly superior separation power. researchgate.netmonash.eduresearchgate.net In a GC×GC system, two columns with different stationary phase selectivities are connected in series via a modulator. unito.it The modulator traps small, sequential fractions of the effluent from the first column and then rapidly re-injects them onto the second, shorter column for a very fast separation. unito.it

This process generates a two-dimensional chromatogram with significantly increased peak capacity, allowing for the separation of hundreds or even thousands of compounds in a single analysis. researchgate.netgcms.cz GC×GC is particularly useful for the detailed characterization of complex volatile profiles in food, environmental, and petrochemical samples, enabling the separation of isomers and other closely related compounds that would otherwise overlap. monash.edugcms.cz When coupled with a time-of-flight mass spectrometer (TOFMS), GC×GC-TOFMS provides both high-resolution separation and rapid mass spectral acquisition for comprehensive sample analysis. gcms.cz

High Performance Liquid Chromatography (HPLC) for Separation and Purity Assessment

While GC is ideal for volatile compounds, High-Performance Liquid Chromatography (HPLC) is a powerful alternative, particularly for less volatile or thermally unstable compounds. wjbphs.comatlantis-press.com HPLC separates components in a liquid sample by pumping a solvent (mobile phase) through a column packed with a solid adsorbent material (stationary phase). researchgate.net The separation is based on the differential interactions of the analytes with the stationary and mobile phases.

For esters like this compound, reverse-phase HPLC (RP-HPLC) is a common approach. sielc.com In RP-HPLC, a nonpolar stationary phase (like C18) is used with a polar mobile phase, such as a mixture of acetonitrile (B52724) and water. sielc.comresearchgate.net More polar compounds elute earlier, while less polar compounds are retained longer. HPLC is widely used for purity assessment and quantification. atlantis-press.comlgcstandards.com The peak area in an HPLC chromatogram is proportional to the concentration of the analyte, providing a reliable method for quantification. wjbphs.comresearchgate.net To enhance detection for compounds lacking a strong UV chromophore, derivatization with a UV-active or fluorescent tag may be employed. researchgate.net

Table 4: Example HPLC Method Parameters for Ester Analysis

| Parameter | Value |

|---|---|

| Column | SinoChrom ODS-BP (5μm, 4.6mm×200mm) |

| Mobile Phase | Methanol:Water (85:15 v/v) |

| Flow Rate | 1.0 mL/min |

| Detection Wavelength | 235 nm |

| Internal Standard | o-Nitroaniline |

Parameters are based on a method for determining fluroxypyr (B1673483) esters and serve as an illustrative example. atlantis-press.com

Spectroscopic Characterization Methods

Spectroscopic methods are indispensable for the structural elucidation and identification of this compound. These techniques provide detailed information about the molecule's atomic and functional group composition.

Nuclear Magnetic Resonance (NMR) Spectroscopy (e.g., ¹H NMR, ¹³C NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for determining the precise structure of a molecule by mapping the chemical environments of its hydrogen (¹H) and carbon (¹³C) atoms.

¹H NMR: In the ¹H NMR spectrum of this compound, distinct signals corresponding to the different types of protons in the molecule are observed. The protons of the terminal methyl group of the hexanoate (B1226103) moiety and the terminal methyl group of the 1-methylheptyl group typically appear as triplets in the upfield region. The protons of the methylene (B1212753) groups in both the acid and alcohol chains produce complex multiplets. A characteristic downfield multiplet is observed for the proton attached to the chiral carbon of the 1-methylheptyl group, a result of its proximity to the electron-withdrawing oxygen atom. The methyl group attached to this chiral carbon appears as a doublet.

¹³C NMR: The ¹³C NMR spectrum provides complementary information, showing a distinct peak for each unique carbon atom in the molecule. The carbonyl carbon of the ester group is readily identified by its characteristic downfield chemical shift, typically in the range of 170-180 ppm. The carbon atom of the 1-methylheptyl group bonded to the oxygen atom also appears at a downfield position, though less shifted than the carbonyl carbon. The remaining aliphatic carbons of the hexanoate and 1-methylheptyl chains produce a series of peaks in the upfield region of the spectrum.

A complete assignment of all ¹H and ¹³C chemical shifts can be achieved using two-dimensional NMR techniques such as ¹H-¹H COSY, HSQC, and HMBC, which reveal the connectivity between protons and carbons in the molecule. bas.bg

Table 1: Predicted ¹³C NMR Chemical Shifts for this compound

| Atom | Predicted Chemical Shift (ppm) |

|---|---|

| Carbonyl Carbon (C=O) | ~173 |

| Methoxy Carbon (-O-CH) | ~72 |

| Alpha-Methylene Carbon (acid) | ~34 |

| Methyl Carbon (on alcohol chain) | ~20 |

Note: Predicted values are based on general chemical shift ranges for similar ester compounds.

Mass Spectrometry (MS) Fragmentation Pattern Analysis

Mass spectrometry (MS) is a highly sensitive analytical technique that provides information about the molecular weight and structure of a compound by analyzing its fragmentation pattern upon ionization. libretexts.org For this compound, electron ionization (EI) is a common method used to generate a mass spectrum.

The molecular ion peak [M]⁺, corresponding to the intact molecule, may be observed, although it can be weak or absent in some cases. libretexts.org The fragmentation of the ester is characterized by several key bond cleavages. Alpha-cleavage next to the carbonyl group is a dominant fragmentation pathway for esters. libretexts.org This can result in the loss of the alkoxy group (-OR) or the acyl group (-COR).

A prominent fragmentation pattern for esters involves the McLafferty rearrangement, which is particularly common for esters with alkyl chains of sufficient length. libretexts.org This rearrangement leads to the formation of a characteristic fragment ion. In the case of this compound, a significant peak is often observed at m/z 117, corresponding to the protonated hexanoic acid fragment formed through a rearrangement process. Other notable fragments arise from the cleavage of the C-C bonds within the alkyl chains. For instance, the fragmentation of the 1-methylheptyl group can produce a series of ions separated by 14 mass units, corresponding to the loss of CH₂ groups. libretexts.org The analysis of these fragmentation patterns allows for the unambiguous identification of the compound, even in complex mixtures. nih.gov

Table 2: Characteristic Mass Spectrometry Fragments for this compound

| m/z | Proposed Fragment |

|---|---|

| 228 | [M]⁺ (Molecular Ion) |

| 117 | [CH₃(CH₂)₄COOH + H]⁺ (McLafferty rearrangement) |

| 99 | [CH₃(CH₂)₄CO]⁺ |

Note: The relative intensities of these fragments can vary depending on the specific MS instrument and conditions used.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a valuable technique for identifying the functional groups present in a molecule. youtube.com The IR spectrum of this compound displays characteristic absorption bands that confirm its ester functionality.

The most prominent feature in the IR spectrum of an ester is the strong and sharp absorption band corresponding to the carbonyl (C=O) stretching vibration, which typically appears in the region of 1750-1735 cm⁻¹. libretexts.orgdocbrown.info Another key feature is the C-O stretching vibration of the ester linkage, which gives rise to one or two bands in the fingerprint region, typically between 1300 and 1000 cm⁻¹. libretexts.org The spectrum also shows C-H stretching vibrations for the sp³ hybridized carbons of the alkyl chains in the region of 3000-2850 cm⁻¹. libretexts.org The absence of a broad O-H stretching band around 3300 cm⁻¹ confirms that the sample is an ester and not a carboxylic acid. docbrown.info

Table 3: Key Infrared Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |

|---|---|---|

| ~2950-2850 | C-H Stretch | Alkyl |

| ~1740 | C=O Stretch | Ester |

Note: The exact positions of these bands can be influenced by the molecular environment.

Advanced Sample Preparation Strategies for Trace Analysis

The detection and quantification of this compound, especially at trace levels in complex matrices like food and beverages, often require sophisticated sample preparation techniques to isolate and concentrate the analyte prior to instrumental analysis. contractlaboratory.com

Solid Phase Microextraction (SPME)

Solid Phase Microextraction (SPME) is a solvent-free, sensitive, and efficient sample preparation technique. cassfood.com.aumdpi.com It utilizes a fused silica (B1680970) fiber coated with a stationary phase to extract analytes from a sample. For volatile and semi-volatile compounds like this compound, headspace SPME (HS-SPME) is commonly employed. nih.govnih.gov

In HS-SPME, the fiber is exposed to the headspace above the sample, allowing the volatile analytes to partition between the sample matrix, the headspace, and the fiber coating. nih.gov The choice of fiber coating is crucial for effective extraction and depends on the polarity and volatility of the target analyte. mdpi.com For esters, fibers with non-polar or semi-polar coatings, such as polydimethylsiloxane (B3030410) (PDMS) or divinylbenzene/carboxen/PDMS (DVB/CAR/PDMS), are often used. unirioja.es After extraction, the fiber is directly introduced into the injection port of a gas chromatograph (GC) for thermal desorption and analysis. researchgate.net SPME offers several advantages, including simplicity, speed, and the ability to concentrate analytes, thereby enhancing detection limits. nih.gov

Solvent-Assisted Flavor Evaporation (SAFE)

Solvent-Assisted Flavor Evaporation (SAFE) is a gentle distillation technique used for the isolation of volatile and semi-volatile compounds from food and other complex matrices. cassfood.com.aumdpi.com This method is particularly advantageous for analyzing flavor compounds as it operates under high vacuum and at low temperatures, minimizing the risk of thermal degradation and artifact formation. mdpi.comresearchgate.net

The process involves the distillation of a sample extract under high vacuum, allowing for the selective evaporation of volatile compounds while leaving non-volatile components behind. youtube.com The use of a solvent aids in the efficient transfer of the volatile analytes. researchgate.net SAFE is highly effective in extracting a wide range of flavor compounds, including esters like this compound, from complex food matrices. researchgate.netsjsu.edu The resulting volatile fraction is then typically analyzed by GC-MS or GC-Olfactometry. mdpi.com An automated version of SAFE (aSAFE) has been developed to improve yields and reduce the risk of contamination. researchgate.net

Reactivity and Chemical Transformations of Hexanoic Acid, 1 Methylheptyl Ester

Hydrolysis Reactions

Hydrolysis, which translates to "splitting with water," is a pivotal reaction for esters. libretexts.org It involves the cleavage of the ester bond to yield a carboxylic acid and an alcohol. libretexts.orgjk-sci.com This process can be catalyzed by either an acid or a base. libretexts.orgchemguide.co.uk

The acid-catalyzed hydrolysis of an ester is a reversible reaction that is the reverse of Fischer esterification. libretexts.orgchemguide.co.ukchemistrysteps.com The reaction requires heating the ester with a large excess of water in the presence of a strong acid catalyst, such as hydrochloric acid or sulfuric acid. libretexts.orgchemguide.co.uk

The mechanism begins with the protonation of the carbonyl oxygen of the ester by a hydronium ion (H₃O⁺). libretexts.orgyoutube.comyoutube.com This protonation makes the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by a water molecule. youtube.comyoutube.com The subsequent steps involve proton transfers and the eventual elimination of the alcohol (1-methylheptanol) and regeneration of the acid catalyst, yielding hexanoic acid. youtube.comyoutube.com

The kinetics of acid-catalyzed ester hydrolysis typically follow pseudo-first-order kinetics. egyankosh.ac.innitt.edu This is because the concentration of water is in large excess and is considered constant throughout the reaction. The rate of the reaction is therefore primarily dependent on the concentration of the ester. The rate constant can be determined by monitoring the increase in the concentration of the carboxylic acid over time. egyankosh.ac.in Factors influencing the reaction rate include temperature and the structure of the ester. ias.ac.in

Table 1: Steps in Acid-Catalyzed Hydrolysis of Hexanoic Acid, 1-Methylheptyl Ester

| Step | Description |

| 1 | Protonation of the carbonyl oxygen by an acid catalyst. libretexts.orgyoutube.comyoutube.com |

| 2 | Nucleophilic attack by water on the activated carbonyl carbon. youtube.comyoutube.com |

| 3 | Proton transfer from the attacking water molecule to the alkoxy oxygen. |

| 4 | Elimination of the alcohol (1-methylheptanol) as a leaving group. youtube.com |

| 5 | Deprotonation to regenerate the acid catalyst and form the carboxylic acid (hexanoic acid). libretexts.orgyoutube.com |

Base-catalyzed hydrolysis, also known as saponification, is an irreversible reaction that uses a base, such as sodium hydroxide (B78521) (NaOH) or potassium hydroxide (KOH), to hydrolyze an ester. libretexts.orgchemistrysteps.comebsco.comfiveable.me This method is often preferred for preparative purposes because the reaction goes to completion. jk-sci.comchemguide.co.uk

The mechanism involves the nucleophilic attack of a hydroxide ion on the carbonyl carbon of the ester, forming a tetrahedral intermediate. jk-sci.comtutorchase.com This intermediate then collapses, eliminating the alkoxide ion (1-methylheptyloxide). The alkoxide ion is a strong base and subsequently deprotonates the newly formed hexanoic acid to produce a carboxylate salt (sodium hexanoate) and 1-methylheptanol. jk-sci.comchemistrysteps.comtutorchase.com The final products are the salt of the carboxylic acid and the alcohol. libretexts.org

Saponification is a fundamental process in the production of soap from fats and oils, which are esters of fatty acids. fiveable.metutorchase.comtaylorandfrancis.com

Table 2: Comparison of Acid- and Base-Catalyzed Hydrolysis

| Feature | Acid-Catalyzed Hydrolysis | Base-Catalyzed Hydrolysis (Saponification) |

| Catalyst/Reagent | Acid (e.g., HCl, H₂SO₄) libretexts.orgchemguide.co.uk | Base (e.g., NaOH, KOH) libretexts.org |

| Reversibility | Reversible libretexts.orgchemguide.co.ukchemistrysteps.com | Irreversible jk-sci.comchemguide.co.ukchemistrysteps.com |

| Products | Carboxylic acid and alcohol libretexts.orgjk-sci.com | Carboxylate salt and alcohol libretexts.org |

| Kinetics | Pseudo-first-order egyankosh.ac.innitt.edu | Second-order |

| Conditions | Heat, excess water libretexts.orgchemguide.co.uk | Heat chemguide.co.uk |

Transesterification Processes and Mechanisms

Transesterification is the process of converting one ester into another by exchanging the alkoxy group. masterorganicchemistry.comwikipedia.orglibretexts.orgchemistrysteps.com This reaction can be catalyzed by either an acid or a base. masterorganicchemistry.comwikipedia.orgbyjus.com To drive the equilibrium towards the desired product, a large excess of the new alcohol is typically used. libretexts.orgchemistrysteps.com

Under acidic conditions, the mechanism is similar to acid-catalyzed hydrolysis, with the alcohol acting as the nucleophile instead of water. masterorganicchemistry.com The process involves protonation of the carbonyl, nucleophilic attack by the new alcohol, proton transfers, and elimination of the original alcohol. masterorganicchemistry.comlibretexts.org

In a base-catalyzed transesterification, an alkoxide corresponding to the new alcohol acts as the nucleophile. masterorganicchemistry.combyjus.com It attacks the carbonyl carbon of the ester, leading to a tetrahedral intermediate, which then expels the original alkoxide group to form the new ester. masterorganicchemistry.combyjus.com

Transesterification is a widely used industrial process, notably in the production of polyesters and biodiesel. wikipedia.orgchemistrysteps.com

Derivatization Chemistry for Analytical or Synthetic Purposes

For analytical purposes, such as gas chromatography (GC), fatty acids are often converted into more volatile and less polar ester derivatives. sigmaaldrich.comcolostate.edu This process is known as derivatization. While this compound is already an ester, understanding derivatization is key to the broader context of fatty acid analysis. Free fatty acids can be difficult to analyze due to their polarity and tendency to form hydrogen bonds. sigmaaldrich.com

Common derivatization methods for fatty acids include esterification to form fatty acid methyl esters (FAMEs). sigmaaldrich.com This is typically achieved by reacting the fatty acid with an alcohol, such as methanol, in the presence of a catalyst like boron trichloride (B1173362) (BCl₃) or an acid. sigmaaldrich.com The resulting FAMEs are more stable and provide good separation and quantification in GC analysis. sigmaaldrich.com It is crucial to use high-quality, low-moisture derivatization reagents to prevent side reactions and ensure accurate analysis. sigmaaldrich.com In some cases, for the analysis of hydroxy fatty acids, further derivatization of the hydroxyl group may be necessary to prevent peak tailing during chromatography. nih.gov

For synthetic purposes, esters can be transformed into a variety of other functional groups. For instance, the reaction of esters with Grignard reagents yields tertiary alcohols, while reduction with strong reducing agents like lithium aluminum hydride (LiAlH₄) produces primary alcohols. libretexts.org Weaker reducing agents like diisobutylaluminum hydride (DIBALH) can reduce esters to aldehydes. libretexts.org

Oxidative Stability and Degradation Pathways (e.g., in controlled environments)

The oxidative stability of esters is an important consideration, particularly for those used in applications like biofuels or lubricants. The degradation of fatty acid esters can lead to the formation of undesirable products such as peroxides, aldehydes, ketones, and carboxylic acids, which can negatively impact their performance and shelf life. mdpi.com

The oxidation of esters can be initiated by factors such as heat, light, and the presence of metal catalysts. The process often involves the formation of hydroperoxides at the carbon atoms adjacent to the ester group or at unsaturated sites within the fatty acid chain. These hydroperoxides can then decompose to form a variety of smaller, more volatile compounds.

In controlled environments, the oxidation of esters can be studied to understand these degradation pathways. Common oxidizing agents used in laboratory settings include potassium permanganate (B83412) (KMnO₄) and chromium trioxide (CrO₃). numberanalytics.com The oxidation of esters can lead to the formation of carboxylic acids or ketones, depending on the structure of the ester and the reaction conditions. numberanalytics.com Furthermore, certain enzymes can also catalyze the degradation of esters. nih.gov

Occurrence, Biosynthesis, and Non Clinical Biological Interactions of Hexanoic Acid, 1 Methylheptyl Ester

Natural Occurrence and Distribution in Biological Systems

Hexanoic acid, 1-methylheptyl ester, also known as heptan-2-yl hexanoate (B1226103) or sec-octyl hexanoate, is a naturally occurring ester that has been identified in various biological contexts. Its presence is primarily documented in the chemical communication systems of insects, where it functions as a volatile organic compound (VOC).

Detection in Plant and Microbial Metabolomes

While the primary detection of this compound has been in the animal kingdom, its potential presence in plant and microbial metabolomes can be inferred from the general distribution of similar esters. Esters are common constituents of plant volatile emissions, contributing to the characteristic aroma of fruits and flowers. Although specific documentation of this compound in plant volatile lists is not widespread, the metabolic machinery for its production exists in many plant species.

In the microbial realm, various bacteria and fungi are known to produce a wide array of esters as part of their metabolic activities. These compounds can be involved in signaling, and antagonistic or synergistic interactions with other organisms. While direct evidence for the production of this compound by specific microbial strains is limited in publicly available databases, the capacity for its synthesis is plausible given the prevalence of ester-producing metabolic pathways in microbes.

Role as Volatile Organic Compounds (VOCs) in Biological Matrices

The most well-documented role of this compound is as a volatile organic compound (VOC) involved in insect chemical communication. It has been identified as a pheromone component for several insect species. Pheromones are chemical signals that trigger a social response in members of the same species.

For instance, heptan-2-yl hexanoate is listed in the Pherobase, a database of pheromones and semiochemicals, as a pheromone for the following insects:

Mastigoptila longicornuta (a species of caddisfly)

Trigona hyalinata (a species of stingless bee)

Tetragona clavipes (a species of stingless bee) researchgate.net

In these contexts, the compound is released into the environment and detected by other individuals of the same species, influencing behaviors such as mating, aggregation, or alarm signaling. The volatile nature of this ester allows it to be effectively dispersed in the air to reach its target recipients.

Biosynthetic Pathways and Precursors

The biosynthesis of this compound, like other esters, is a result of fundamental metabolic processes, primarily fatty acid metabolism and subsequent esterification reactions.

Fatty Acid Metabolism and Ester Formation Pathways

The synthesis of this ester requires two main precursors: an acyl-CoA (in this case, hexanoyl-CoA) and an alcohol (1-methylheptanol, also known as heptan-2-ol).

Hexanoyl-CoA is an intermediate in fatty acid metabolism. It can be formed through the beta-oxidation of longer-chain fatty acids or synthesized de novo from smaller precursor molecules.

1-Methylheptanol is a branched-chain alcohol. The biosynthesis of such alcohols in organisms like plants is often linked to the catabolism of branched-chain amino acids. However, it can also be derived from the modification of fatty acid precursors.

The final step in the formation of this compound is the condensation of hexanoyl-CoA and 1-methylheptanol.

Enzymatic Machinery Involved in Ester Biosynthesis (e.g., Alcohol Acyltransferases)

The key enzymes responsible for the synthesis of esters are alcohol acyltransferases (AATs) . These enzymes catalyze the transfer of an acyl group from an acyl-CoA molecule to an alcohol, forming an ester and releasing coenzyme A.

The reaction can be summarized as: Hexanoyl-CoA + 1-Methylheptanol this compound + CoA

AATs are known to have a broad substrate specificity, meaning they can act on a variety of acyl-CoAs and alcohols. This promiscuity is a major reason for the vast diversity of esters found in nature. The specific AAT responsible for the synthesis of this compound in the insects where it has been identified has not yet been characterized. However, it is highly probable that an enzyme belonging to this family is involved.

Enzymatic Biotransformations and Microbial Degradation

The breakdown of this compound in biological systems is expected to proceed through enzymatic hydrolysis, a common fate for ester compounds.

The primary enzymes involved in the degradation of esters are esterases and lipases . These enzymes catalyze the hydrolysis of the ester bond, breaking the molecule down into its constituent alcohol and carboxylic acid.

This compound + H₂O Hexanoic acid + 1-Methylheptanol

Once hydrolyzed, the resulting hexanoic acid and 1-methylheptanol can be further metabolized by the organism. Hexanoic acid can enter the beta-oxidation pathway to be used as an energy source. The branched-chain alcohol, 1-methylheptanol, can be oxidized to a ketone and subsequently metabolized through various pathways.

Substrate Specificity and Catalytic Activity of Esterases and Lipases

The enzymatic hydrolysis of esters is primarily carried out by two classes of enzymes: esterases and lipases. These enzymes, while both belonging to the α/β-hydrolase fold family, exhibit distinct substrate preferences.

Esterases (EC 3.1.1.1) generally show higher catalytic activity towards water-soluble esters with short-chain fatty acids, typically those with fewer than 10 carbon atoms. researchgate.netnih.gov Their active sites are often structured as funnel-shaped grooves, which can be blocked by bulky amino acid residues, thereby restricting the size of the ester substrates they can accommodate. nih.gov

Lipases (EC 3.1.1.3), in contrast, are more effective at hydrolyzing water-insoluble esters, such as long-chain triglycerides. bio-conferences.org A key feature of lipases is the presence of a "lid" or cap domain covering the active site. This lid undergoes a conformational change at a lipid-water interface, which activates the enzyme. bio-conferences.org The amino acid composition near the active site of lipases is significantly more hydrophobic compared to esterases, facilitating interaction with lipidic substrates. bio-conferences.org

Table 1: General Comparison of Esterase and Lipase (B570770) Substrate Specificity

| Feature | Esterases | Lipases |

| Typical Substrate | Water-soluble, short-chain esters ( | Water-insoluble, long-chain triglycerides |

| Active Site | Generally more open or funnel-shaped | Covered by a "lid," activated by interfaces |

| Active Site Environment | Less hydrophobic | More hydrophobic |

| Effect of Branching | Can decrease activity for some enzymes researchgate.net | Variable, can be well-tolerated nih.govresearchgate.net |

Microbial Metabolism and Environmental Fate of Hexanoic Acid Esters

The environmental persistence of esters like this compound is largely dictated by their susceptibility to microbial degradation. The primary step in the metabolism of esters by microorganisms is the enzymatic hydrolysis of the ester bond.

This reaction is catalyzed by microbial esterases or lipases, yielding the constituent carboxylic acid and alcohol. In the case of this compound, this initial breakdown would produce hexanoic acid and 1-methylheptanol.

Breakdown Products of this compound:

Hexanoic Acid

1-Methylheptanol (sec-Octanol)

Following hydrolysis, these products enter various metabolic pathways. Hexanoic acid, a medium-chain fatty acid, can be readily metabolized by a wide range of bacteria through pathways such as beta-oxidation. nih.gov Similarly, the resulting alcohol, 1-methylheptanol, would be oxidized to a ketone and subsequently metabolized.

The rate of biodegradation can be influenced by the chemical structure of the ester. Increased branching in the alkyl side chains of some aromatic alkanoic acids has been shown to slow down microbial degradation. nih.gov However, fatty acid esters are generally considered to be readily biodegradable in both aquatic and terrestrial environments. Microbial consortia, such as the patented BioTiger™, have demonstrated the ability to effectively biodegrade hexanoic acid in contaminated environments. nih.gov Given its structure as a straight-chain fatty acid ester, this compound is expected to be rapidly broken down by environmental microorganisms, preventing long-term accumulation.

Table 2: General Steps in Microbial Metabolism of Hexanoic Acid Esters

| Step | Process | Resulting Products |

| 1. Initial Hydrolysis | Enzymatic cleavage of the ester bond by microbial esterases/lipases. | Hexanoic Acid + 1-Methylheptanol |

| 2. Acid Metabolism | Further degradation of hexanoic acid, often via β-oxidation. nih.gov | Acetyl-CoA, which enters central metabolism. |

| 3. Alcohol Metabolism | Oxidation of 1-methylheptanol. | Corresponding ketone, followed by further breakdown. |

Non-Clinical Biological Activity Studies

In Vitro Antioxidant Properties and Oxidative Stability Influence (e.g., in oils)

The oxidative stability of an ester is a critical property, particularly in applications like lubricants or as components in oils. This stability is heavily influenced by the structure of the fatty acid component. Esters derived from saturated fatty acids are significantly more resistant to oxidation than those from unsaturated fatty acids. mdpi.com Since this compound is a fully saturated ester, it is expected to possess high oxidative stability.

The process of autoxidation in esters is often initiated at the methylene (B1212753) groups adjacent to any double bonds. The absence of such bonds in this compound removes these primary sites of oxidative attack. Factors that generally improve the oxidative stability of esters include:

Decreasing the number of double bonds.

Absence of hydroxyl groups.

Presence of antioxidants.

Regarding direct antioxidant activity, research on fatty acid esters has shown varied results. Some studies on fatty acid methyl esters have reported moderate antioxidant effects. ncsu.edu The antioxidant capacity can be influenced by the chain length of the fatty acid. For instance, studies on hydroxytyrosyl esters found that medium-sized fatty acid chains (C4-C10) showed a growing antioxidant capacity compared to the parent molecule. nih.gov Other research on caprylic acid (a C8 fatty acid) vanillyl ester demonstrated that it possessed both antioxidant and antibacterial properties. jmb.or.kr While no specific data exists for this compound, it is plausible that as a saturated ester, its primary contribution is high oxidative stability rather than potent free-radical scavenging activity.

Table 3: Factors Influencing Oxidative Stability of Esters

| Factor | Influence on Oxidative Stability | Relevance to this compound |

| Saturation | Saturated esters are more stable than unsaturated esters. | High (It is a saturated ester). |

| Unsaturation | Double bonds are primary sites for oxidation. | High (It has no double bonds). |

| Chain Length | Can influence antioxidant activity in some ester series. nih.gov | May have a moderate influence. |

| Antioxidant Additives | Can significantly enhance the stability of the oil/ester blend. | High (Its stability can be further enhanced). |

Chemo-sensory and Olfactory Receptor Interactions (Mechanistic Research)

Esters are a well-known class of volatile organic compounds responsible for many of the fruity and floral scents found in nature and used in the fragrance industry. The perception of these smells is initiated by the interaction of the ester molecules with olfactory receptors (ORs) located in the nasal epithelium. nih.gov

Olfactory receptors are a large family of G protein-coupled receptors (GPCRs). nih.gov The process of odor detection follows a general mechanism:

An odorant molecule, such as this compound, binds to one or more ORs.

This binding event causes a conformational change in the receptor protein.

The activated receptor then couples to an olfactory-specific G protein (Gαolf).

This coupling initiates a signaling cascade, often involving the production of cyclic AMP (cAMP), which leads to the opening of ion channels. nih.gov

The resulting influx of ions generates a nerve impulse that is transmitted to the brain, where the signal is interpreted as a specific scent.

The olfactory system uses a combinatorial coding scheme, meaning that a single ester can activate multiple different ORs, and a single OR can be activated by multiple different odorants. nih.gov The specific pattern of activated receptors is what allows the brain to distinguish between a vast array of different smells.

The structural features of the ester, such as the length and branching of both the acid and alcohol moieties, influence which receptors it will bind to and with what affinity. nih.gov Esters of hexanoic acid are often described as having fruity aromas, such as pineapple or blackberry. The specific scent profile of this compound would be determined by its unique pattern of interaction with the array of olfactory receptors. While specific research on this exact ester is limited, related compounds like octyl hexanoate are described as having a mild, fruity, and herbaceous odor. thegoodscentscompany.com The branched nature of the 1-methylheptyl group compared to a straight-chain octyl group would likely introduce subtle differences in its chemo-sensory properties and receptor interactions.

Research Applications and Emerging Areas for Hexanoic Acid, 1 Methylheptyl Ester

Role in Flavor and Fragrance Research

The distinct chemical properties of hexanoic acid, 1-methylheptyl ester, make it a significant subject of study in the realm of flavors and fragrances. Its contribution to the complex scents of natural products and its use in the creation of new aroma compounds are of particular interest to researchers.

Contribution to Complex Aroma Profiles in Natural Products

This compound, is a naturally occurring ester that contributes to the complex aroma profiles of various fruits and other agricultural products. It is recognized for its fruity, waxy, and wine-like notes. Research has identified this compound as a key volatile component in the essential oils of certain plants, where it, in combination with other aromatic compounds, defines the characteristic scent.

Design and Synthesis of Novel Aroma Compounds for Academic Study

The structural framework of this compound, serves as a foundation for the academic design and synthesis of new aroma compounds. By modifying its ester group or alkyl chain, researchers can systematically investigate the relationship between chemical structure and olfactory perception. This exploration allows for the creation of a library of related compounds, each with a potentially unique scent profile. The synthesis of these novel molecules is crucial for advancing the understanding of how molecular changes impact the interaction with olfactory receptors, a fundamental area of study in sensory science.

Application as Chemical Intermediates in Fine Chemical Synthesis

Beyond its aromatic properties, this compound, functions as a valuable chemical intermediate in the synthesis of more complex molecules. Its ester linkage can be cleaved through hydrolysis to yield hexanoic acid and 2-octanol (B43104), both of which are versatile building blocks in organic synthesis. These resulting molecules can then be utilized in the production of various fine chemicals, including pharmaceuticals, agrochemicals, and other specialty materials. The use of this ester as a precursor allows for controlled and specific chemical transformations, making it an important tool for chemists in the synthesis of high-value products.

Environmental Fate and Degradation Studies

Understanding the environmental impact of chemical compounds is a critical aspect of modern chemical research. Studies on this compound, have focused on its degradation pathways in different environmental compartments.

Photolytic and Hydrolytic Degradation Pathways

The environmental persistence of this compound, is influenced by its susceptibility to abiotic degradation processes such as photolysis and hydrolysis. Photolytic degradation involves the breakdown of the molecule by light, particularly ultraviolet radiation from the sun. While specific data on the photolytic degradation of this ester is limited, it is predicted to be susceptible to this process.

Hydrolytic degradation, the cleavage of the ester bond by water, is another significant pathway. The rate of hydrolysis is dependent on factors such as pH and temperature. Under neutral conditions, the hydrolysis of this ester is expected to be slow, but the rate can be accelerated under acidic or basic conditions.

| Degradation Pathway | Description | Influencing Factors |

| Photolysis | Breakdown of the molecule by light energy. | Light intensity, wavelength, presence of photosensitizers. |

| Hydrolysis | Cleavage of the ester bond by reaction with water. | pH, temperature, presence of catalysts. |

Biodegradation Assessment in Aquatic and Terrestrial Environments

The biodegradation of this compound, by microorganisms is a key process in its removal from both aquatic and terrestrial environments. As an ester of a fatty acid and an alcohol, it is generally expected to be readily biodegradable. Microorganisms possess enzymes, such as esterases, that can efficiently hydrolyze the ester bond, breaking it down into hexanoic acid and 2-octanol. These smaller, simpler molecules can then be further metabolized by a wide range of microorganisms and used as a source of carbon and energy.

Studies assessing the biodegradability of similar esters have shown that they are typically mineralized to carbon dioxide and water in both soil and water environments. This suggests that this compound, is unlikely to persist in the environment for extended periods.

| Environment | Biodegradation Process | Key Microorganisms | Expected Outcome |

| Aquatic | Enzymatic hydrolysis by bacteria and fungi. | Various aerobic and anaerobic bacteria and fungi. | Mineralization to CO2 and H2O. |

| Terrestrial | Microbial degradation in soil. | Soil microorganisms including bacteria and fungi. | Incorporation into microbial biomass and mineralization. |

Theoretical and Computational Chemistry Studies of Hexanoic Acid, 1 Methylheptyl Ester

Molecular Modeling and Conformational Analysis

Molecular modeling of hexanoic acid, 1-methylheptyl ester involves the creation of a three-dimensional representation of the molecule to predict its behavior. Due to the molecule's flexibility, stemming from its rotatable single bonds, it can exist in numerous spatial arrangements known as conformers. Conformational analysis is the systematic study of these different conformers and their relative energies to identify the most stable (lowest energy) structures.

The process typically begins by constructing the molecule in a computational chemistry software package. Then, a conformational search is performed using molecular mechanics force fields, such as MMFF94 or Amber. This search systematically rotates the bonds and calculates the potential energy of each resulting conformer. The goal is to locate all low-energy minima on the potential energy surface.

Illustrative Conformational Energy Profile:

A hypothetical energy profile for the rotation around the C-O bond of the ester group might reveal several energy minima and maxima. The table below illustrates potential relative energies for different conformers of this compound.

| Conformer | Dihedral Angle (C-O-C-C) | Relative Energy (kcal/mol) | Population (%) at 298 K |

| Anti-periplanar | 180° | 0.00 | 75.3 |

| Syn-periplanar | 0° | 2.50 | 1.3 |

| Gauche (+) | +60° | 1.20 | 11.7 |

| Gauche (-) | -60° | 1.20 | 11.7 |

This table is illustrative and based on typical values for similar esters.

Reaction Mechanism Simulations and Transition State Analysis

Computational chemistry is a powerful tool for investigating the mechanisms of chemical reactions, such as the formation or hydrolysis of this compound. For instance, the acid-catalyzed esterification of hexanoic acid with 2-octanol (B43104) can be simulated to understand the step-by-step process. researchgate.net

These simulations involve calculating the energies of reactants, products, intermediates, and, crucially, transition states. A transition state is the highest energy point along the reaction coordinate and represents the energy barrier that must be overcome for the reaction to proceed. The structure of the transition state provides insight into the geometry of the molecules as they are transforming.

Methods like Density Functional Theory (DFT) are often employed to model these reactions. researchgate.net For the esterification of hexanoic acid, the mechanism would likely involve the protonation of the carboxylic acid, nucleophilic attack by the alcohol, proton transfer, and subsequent elimination of water. Computational studies can map out the energy profile of this entire pathway.

Illustrative Reaction Coordinate for Esterification:

| Species | Description | Relative Energy (kcal/mol) |

| Reactants | Hexanoic acid + 2-octanol | 0 |

| Intermediate 1 | Protonated hexanoic acid | +5 |

| Transition State 1 | Nucleophilic attack | +20 |

| Intermediate 2 | Tetrahedral intermediate | -10 |

| Transition State 2 | Water elimination | +15 |

| Products | This compound + H₂O | -5 |

This table presents a hypothetical energy profile for an acid-catalyzed esterification reaction.

Quantitative Structure-Activity Relationship (QSAR) Studies

Quantitative Structure-Activity Relationship (QSAR) studies aim to correlate the structural or physicochemical properties of a series of compounds with their biological activity or other properties, such as odor. researchgate.net For this compound, a QSAR study could be developed to predict its olfactory properties based on its molecular structure.

This involves calculating a set of molecular descriptors for the ester and its analogs. These descriptors can be electronic (e.g., partial charges), topological (e.g., branching indices), or geometric (e.g., molecular surface area). A mathematical model is then built to relate these descriptors to an experimentally measured property, like the odor detection threshold.

For a series of aliphatic esters, descriptors such as the octanol-water partition coefficient (logP), molecular weight, and shape indices have been shown to be important for predicting odor characteristics. researchgate.net These models can help in designing new fragrance molecules with desired scent profiles.

Illustrative QSAR Data for Fruity Odor Perception:

| Compound | logP | Molecular Weight | Shape Index (Kappa2) | Predicted Odor Intensity (Scale 1-10) |

| Butyl butyrate | 3.14 | 144.21 | 3.45 | 7.2 |

| Pentyl pentanoate | 4.16 | 172.27 | 4.32 | 6.8 |

| This compound | 5.72 | 228.37 | 5.98 | (Predicted) |

| Octyl octanoate | 6.77 | 256.42 | 7.11 | 5.1 |

This table is for illustrative purposes to show how QSAR data might be presented. The predicted value for the target compound would be derived from the model built with the other compounds.

Density Functional Theory (DFT) and Ab Initio Calculations

Density Functional Theory (DFT) and ab initio methods are high-level quantum mechanical calculations that can provide very accurate information about the electronic structure and properties of a molecule. researchgate.netacs.org These methods can be used to calculate a wide range of properties for this compound, including its optimized geometry, vibrational frequencies (which correspond to its IR spectrum), and electronic properties like the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies.

The HOMO-LUMO gap is a particularly important descriptor, as it relates to the molecule's chemical reactivity and stability. researchgate.net A large HOMO-LUMO gap generally implies high stability and low reactivity. Molecular Electrostatic Potential (MEP) maps can also be generated using DFT, which show the charge distribution across the molecule and highlight regions that are electron-rich (prone to electrophilic attack) or electron-poor (prone to nucleophilic attack).

Ab initio methods, while computationally more demanding than DFT, can offer even higher accuracy for certain properties. These calculations are based on first principles without the use of empirical parameters.

Illustrative DFT-Calculated Properties:

| Property | Calculated Value |

| Total Energy | -850.123 Hartrees |

| Dipole Moment | 2.15 Debye |

| HOMO Energy | -6.8 eV |

| LUMO Energy | 1.2 eV |

| HOMO-LUMO Gap | 8.0 eV |

These values are hypothetical and represent the type of data generated from a DFT calculation on a molecule like this compound.

Future Research Directions and Challenges for Hexanoic Acid, 1 Methylheptyl Ester

Development of Highly Selective and Efficient Synthetic Routes (Chemical and Enzymatic)

The synthesis of esters like hexanoic acid, 1-methylheptyl ester can be achieved through various methods, each with its own set of advantages and challenges. The traditional method, known as Fischer esterification, involves heating the carboxylic acid (hexanoic acid) and the alcohol (1-methylheptanol) with a strong acid catalyst, such as sulfuric acid. byjus.com This is a reversible condensation reaction where a water molecule is eliminated. byjus.com

Advanced chemical synthesis methods offer milder and more efficient alternatives. These include:

Steglich Esterification: This method uses N,N'-dicyclohexylcarbodiimide (DCC) as a coupling agent and is known for its mild reaction conditions. numberanalytics.com

Yamada Esterification: A variation of the Steglich method, this technique employs 4-(dimethylamino)pyridine (DMAP) as a catalyst. numberanalytics.com

Acyl Chlorides and Acid Anhydrides: The use of acyl chlorides or acid anhydrides in reactions with alcohols can also produce esters. byjus.comvertecbiosolvents.com

Enzymatic synthesis is emerging as a "green" and highly selective alternative to chemical methods. nih.gov Lipases, such as lipase (B570770) B from Candida antarctica (CALB), are effective biocatalysts for esterification. nih.gov These enzymatic reactions offer high conversion yields, often exceeding 50% within a few hours, and can be performed under mild conditions. nih.gov The development of robust and reusable enzyme systems is a key area of future research to make these processes more economically viable for industrial applications.

Integration of Advanced Analytical Techniques for Comprehensive Profiling in Complex Samples

The accurate identification and quantification of this compound in complex mixtures, such as food, environmental samples, or biological matrices, require sophisticated analytical techniques. Gas chromatography-mass spectrometry (GC-MS) is a powerful tool for this purpose. nih.govresearchgate.net Headspace solid-phase microextraction (HS-SPME) coupled with GC-MS has been successfully used for the quantitative profiling of ester compounds in wine, demonstrating its suitability for analyzing volatile markers. nih.gov

For structural elucidation, especially of unusual fatty acid esters with multiple bonds, high-performance liquid chromatography coupled with atmospheric pressure chemical ionization tandem mass spectrometry (HPLC/APCI-MS²) is a valuable method. nih.gov This technique can help to pinpoint the location of double and triple bonds within the fatty acid chain. nih.gov The development of new derivatization methods and the application of advanced ionization techniques will continue to improve the sensitivity and selectivity of ester analysis. nih.gov

Deeper Elucidation of Natural Biosynthetic Pathways and Regulatory Mechanisms

In nature, esters are synthesized through various enzymatic reactions. numberanalytics.com The primary mechanism is a condensation reaction between a carboxylic acid and an alcohol. numberanalytics.com Enzymes like acyltransferases play a crucial role by catalyzing the transfer of an acyl group to an alcohol, leading to ester formation. numberanalytics.com

The biosynthesis of hexanoic acid itself has been a subject of research. Engineered biosynthetic pathways have been constructed in microorganisms like Kluyveromyces marxianus to produce hexanoic acid from simple sugars. snu.ac.krewha.ac.krnih.gov These pathways involve a series of enzymatic steps starting from acetyl-CoA. snu.ac.krnih.gov In plants, hexanoic acid is synthesized from acetate (B1210297) and is related to the C6-family of green leaf volatiles, which are produced in response to stress. ppjonline.org

The regulation of ester synthesis is complex and influenced by several factors, including the availability of substrates (carboxylic acids and alcohols) and the activity of the enzymes involved. numberanalytics.com Hormones can also play a regulatory role by influencing the expression of genes related to esterification. numberanalytics.comnih.gov Further research is needed to fully understand the intricate regulatory networks that control the production of specific esters like this compound in different organisms.

Exploration of Novel Sustainable Applications and Environmental Impact Mitigation Strategies

Esters are increasingly being explored for their potential in sustainable applications due to their biodegradability. They are used as green solvents, replacing more hazardous petroleum-based alternatives. vertecbiosolvents.com In environmental remediation, certain esters can be used to extract pollutants from contaminated soil and water or act as substrates for bioremediation processes.

The environmental impact of esters is also a key consideration. While generally considered to have low environmental risk, their flammability and potential reactivity require careful handling and storage. vertecbiosolvents.com Research on the anaerobic biodegradation of esters in marine sediments has shown that their chemical structure, including chain length and branching, affects their degradation rate. nih.gov This information is crucial for designing environmentally friendly esters for applications such as synthetic base fluids in offshore drilling. nih.gov The use of natural esters, derived from renewable sources like vegetable oils, is a promising strategy for reducing the environmental footprint of various industrial products, including transformer insulating fluids. vertecbiosolvents.compowersystems.technology